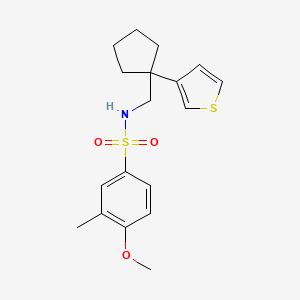![molecular formula C15H10Cl2O3 B2854375 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid CAS No. 86308-90-9](/img/structure/B2854375.png)
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid is an organic compound with the molecular formula C15H10Cl2O3 and a molecular weight of 309.14 g/mol . This compound is characterized by the presence of a dichlorophenoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety. It is primarily used in proteomics research and has various applications in scientific studies .
Métodos De Preparación
The synthesis of 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-bromophenylacetic acid.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Coupling Reaction: The 2,4-dichlorophenol undergoes a nucleophilic substitution reaction with 2-bromophenylacetic acid to form the intermediate 2-(2,4-dichlorophenoxy)phenylacetic acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the acrylic acid moiety to the corresponding alcohol.
Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and dehydrating agents like phosphorus oxychloride. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The acrylic acid moiety can undergo conjugation reactions, forming covalent bonds with target molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid: Another compound with a dichlorophenoxy group, used in different industrial applications.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the acrylic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
86308-90-9 |
|---|---|
Fórmula molecular |
C15H10Cl2O3 |
Peso molecular |
309.1 g/mol |
Nombre IUPAC |
3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19) |
Clave InChI |
WJSWWRWWSHTCGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide](/img/structure/B2854292.png)
![4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide](/img/structure/B2854295.png)





![3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2854305.png)
![3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid](/img/structure/B2854306.png)

![N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/new.no-structure.jpg)
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2854310.png)
![N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)prop-2-enamide](/img/structure/B2854312.png)

